molecular formula C8H7Cl2NO B1307424 2-(2,6-Dichlorophenyl)acetamide CAS No. 78433-88-2

2-(2,6-Dichlorophenyl)acetamide

Cat. No. B1307424
CAS RN: 78433-88-2
M. Wt: 204.05 g/mol
InChI Key: KEPLFZWNVMCJLI-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)acetamide is a chemical compound with the formula C8H7Cl2NO . It is also known by its CAS number 78433-88-2 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-(2,6-Dichlorophenyl)acetamide involves the reaction of 2,6-dichloroaniline with acetyl chloride in glacial acetic acid. After the reaction is complete, the mixture is heated at 90°C for 20 minutes. The solution is then poured into ice water, forming a white precipitate.


Molecular Structure Analysis

The molecular structure of 2-(2,6-Dichlorophenyl)acetamide consists of a central carbon atom bonded to an amide group and a 2,6-dichlorophenyl group . The molecular weight of the compound is 204.05 .

Scientific Research Applications

Molecular and Spectroscopic Analysis

  • Quantum Chemical Calculations : Studies have utilized quantum chemical calculations to analyze the conformation, vibrational spectroscopic, electronic, and thermodynamic properties of dichlorophenyl acetamide derivatives. These analyses, using density functional theory (DFT), have provided insights into the molecular structure, vibrational modes, and potential energy distributions, which are crucial for predicting reactivity sites and understanding the molecule's behavior in various conditions (Choudhary et al., 2014).

Structural Analysis and Crystallography

  • Crystal Structure Characterization : The crystal structure and conformation of various dichlorophenyl acetamide compounds have been studied, revealing details about their molecular configurations, hydrogen bonding, and intermolecular interactions. Such studies are fundamental for designing compounds with specific properties and applications (Gowda et al., 2007), (Gowda et al., 2007).

Potential Applications

  • Photovoltaic Efficiency and Ligand-Protein Interactions : Research has extended into evaluating the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. These compounds have demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light-harvesting efficiency and favorable interactions with biological targets, suggesting applications in renewable energy and biomedicine (Mary et al., 2020).

Comparative Metabolism Studies

  • Metabolism in Liver Microsomes : Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have revealed significant insights into the metabolic pathways and the role of cytochrome P450 isoforms in metabolizing these compounds. Such studies are crucial for understanding the toxicological aspects and potential environmental impact of these chemicals (Coleman et al., 2000), (Coleman et al., 2000).

Safety And Hazards

2-(2,6-Dichlorophenyl)acetamide is classified as a hazardous substance. It can cause eye and skin burns, severe respiratory tract irritation, and may cause cardiac disturbances . Proper personal protective equipment should be used when handling this compound .

properties

IUPAC Name

2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPLFZWNVMCJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392351
Record name 2-(2,6-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)acetamide

CAS RN

78433-88-2
Record name 2-(2,6-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dichlorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Dichlorobenzeneacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY792EZ8SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Alternative Conditions. To a solution of sodium (169 mg, 7.35 mmol) dissolved in 2-ethoxyethanol (7.0 mL) was added 2,6-dichlorophenylacetonitrile (1.40 g, 7.53 mmol) and (IV) (502 mg, 3.66 mmol), and the mixture was then stirred at reflux for 30 minutes. The resulting solution was diluted with aqueous NaHCO3 (50 mL) and extracted with EtOAc (3×50 mL). The solvents were removed under reduced pressure, then chromatography of the residue on silica gel, eluting with 2-3% MeOH/CH2Cl2, gave firstly a mixed fraction, which on crystallisation from CHCl3 /light petroleum gave 2,6-dichlorophenylacetamide (165 mg): mp (MeOH/CH2Cl2) 211.5-213° C.
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
( IV )
Quantity
502 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
238
Citations
G Scholtysik, H Lauener, E Eichenberger… - Arzneimittel …, 1975 - europepmc.org
Pharmacological properties characterizing N-amidino-2-(2, 6-dichlorophenyl) acetamide hydrochloride (BS 100-141) as a centrally acting antihypertensive agent are described. Its …
Number of citations: 115 europepmc.org
W Kirch, A Distler - International Journal of Clinical Pharmacology …, 1978 - europepmc.org
Sixteen patients with essential hypertension were treated with N-Amidino-2-(2, 6-dichlorophenyl) acetamide hydrochloride (BS 100--141) and clonidine for five weeks each in a double-…
Number of citations: 24 europepmc.org
W Sun, LM Zuo, T Zhao, ZL Zhu, YH Liu… - … -New Crystal Structures, 2018 - degruyter.com
Crystal structure of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, C14H10Cl3NO Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR …
Number of citations: 1 www.degruyter.com
JP Dausse, A Cardot, P Meyer - Journal de Pharmacologie, 1983 - europepmc.org
1. 3H-clonidine and the new antihypertensive drug, 3H-guanfacine (N-amino-2-[2, 6-dichlorophenyl]-acetamide hydrochloride), bind with a high affinity to alpha 2-adrenoceptors in the …
Number of citations: 16 europepmc.org
JB Bream, H Lauener, CW Picard… - Arzneimittel …, 1975 - europepmc.org
The synthesis of a new series of phenylacetylguanidines is described. Several of them exhibited high antihypertensive activity in the rat. The most potent member of the series is N-…
Number of citations: 45 europepmc.org
H Kleinlogel, G Scholtysik, AC Sayers - European Journal of Pharmacology, 1975 - Elsevier
The effects of the peripheral and central α-adrenoceptor stimulant and antihypertensive agents clonidine and BS 100–141 (N-amidino-2[2,6-dichlorophenyl]acetamide · HCl) on EEG …
Number of citations: 115 www.sciencedirect.com
W Pacha, R Salzmann, G Scholtysik - British Journal of …, 1975 - ncbi.nlm.nih.gov
In pithed cats, the spinal sympathetic outflow was stimulated preganglionically at segments C7 and T1 and heart rate responses and nictitating membrane tone were measured in …
Number of citations: 39 www.ncbi.nlm.nih.gov
A Turner - Seventh World Congress of Cardiology, Buenos Aires …, 1974
Number of citations: 11
S Kamimura - Oyo Yakuri, 1980
Number of citations: 2
S Kamimura, M Okuda, T Totori, N Kitahara, Y Tanaka - (1) Absorption, distribution …, 1980
Number of citations: 3

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